molecular formula C17H18N4O2S B15099591 5-(3-Methoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Methoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B15099591
M. Wt: 342.4 g/mol
InChI Key: FLFLTWKBWAJLHW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic substitution reactions using methoxyphenyl halides.

    Thioether Formation: The methylthio group can be introduced through the reaction of the intermediate triazole compound with methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the methoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings or the triazole core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Modified phenyl or triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole compounds are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.

Medicine

    Antifungal Agents: Triazole derivatives are key components in antifungal medications.

    Anticancer Agents: Research is ongoing into their potential as anticancer agents.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Pharmaceuticals: Key intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate biological responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simpler structure.

    Fluconazole: A well-known antifungal agent with a triazole core.

    Voriconazole: Another antifungal agent with a triazole structure.

Uniqueness

5-(3-Methoxyphenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-14-7-3-5-12(9-14)11-24-17-20-19-16(21(17)18)13-6-4-8-15(10-13)23-2/h3-10H,11,18H2,1-2H3

InChI Key

FLFLTWKBWAJLHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

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